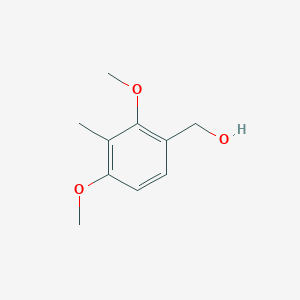

2,4-Dimethoxy-3-methylbenzyl alcohol

Description

Contextual Significance within Organic Chemistry

In the broader context of organic chemistry, benzyl (B1604629) alcohols are a significant class of compounds due to their versatility as synthetic intermediates. fiveable.mepatsnap.com Their structure, featuring a hydroxyl group attached to a benzylic carbon, allows for a wide range of chemical transformations. patsnap.comiitk.ac.in They can undergo oxidation to form aldehydes and carboxylic acids, participate in esterification reactions with carboxylic acids to produce esters, and their hydroxyl group can be substituted in nucleophilic substitution reactions. patsnap.comiitk.ac.in

A particularly important application of benzyl alcohols is in the formation of benzyl esters, which serve as common protecting groups for carboxylic acids in multi-step organic syntheses. fiveable.me The benzyl group can be selectively removed under mild conditions, such as hydrogenolysis, which preserves other sensitive functional groups within the molecule. wikipedia.org

2,4-Dimethoxy-3-methylbenzyl alcohol fits within this context as a specialized building block. Its specific substitution pattern influences its reactivity and makes it a useful precursor for targeted molecular architectures. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, with its derivatives being explored for drugs targeting cardiovascular conditions and central nervous system disorders. The methoxy (B1213986) and methyl groups on the aromatic ring can direct further electrophilic aromatic substitution reactions and modify the electronic properties of the molecule, allowing chemists to fine-tune the structure and properties of the final products.

Evolution of Research Perspectives on Aryl Alkyl Ethers

Aryl alkyl ethers, characterized by an oxygen atom connected to both an aromatic ring and an alkyl group, are structurally significant motifs found in many important molecules, including pharmaceuticals, fragrances, and cosmetics. acs.org The two methoxy groups in this compound represent this functional group. Historically, the primary method for synthesizing these ethers has been the Williamson ether synthesis. rsc.org This classic reaction involves the displacement of a halide ion from a primary alkyl halide by a phenoxide ion, and it has been a cornerstone of organic synthesis for over 150 years. rsc.orgnih.gov

While robust, the traditional Williamson synthesis has limitations, including the need for strong alkylating agents and the stoichiometric production of salt byproducts. researchgate.net Over the decades, research has evolved to address these issues, aiming for more efficient and environmentally benign ("green") methodologies. In the 1930s, early attempts were made to use weaker alkylating agents like methanol (B129727) at high temperatures and pressures. acs.org

More recent advancements have led to the development of the catalytic Williamson ether synthesis (CWES). This high-temperature (often above 300°C) process allows for the use of weak alkylating agents, such as alcohols and esters, in the presence of only catalytic amounts of base, significantly reducing salt waste. acs.orgresearchgate.net Contemporary research continues to expand the toolkit for aryl alkyl ether formation. Novel methods have been developed, such as transition-metal-free O-arylation of alcohols using diaryliodonium salts and cross-coupling reactions of aryl sulfones with alcohols. rsc.org Reagents like PhenoFluor have been introduced to facilitate the ether bond formation between phenols and alcohols, proving effective for substrates that are challenging for conventional methods. nih.gov This evolution reflects a continuous drive within chemical research toward developing more versatile, selective, and sustainable synthetic routes. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethoxy-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDNASJHGPHKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400132 | |

| Record name | 2,4-Dimethoxy-3-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78647-61-7 | |

| Record name | 2,4-Dimethoxy-3-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dimethoxy 3 Methylbenzyl Alcohol

Chemo-selective Reduction Strategies

The targeted reduction of the aldehyde functional group in 2,4-dimethoxy-3-methylbenzaldehyde (B1295677), while leaving the aromatic ring and its substituents intact, is paramount for the successful synthesis of 2,4-dimethoxy-3-methylbenzyl alcohol. This is achieved through various chemo-selective reduction strategies.

Reduction of 2,4-Dimethoxy-3-methylbenzaldehyde Precursors

The most direct and widely employed method for the synthesis of this compound is the reduction of 2,4-dimethoxy-3-methylbenzaldehyde. This transformation can be effectively carried out using hydride-based reducing agents or through catalytic hydrogenation.

Hydride-based reagents are a cornerstone of carbonyl reduction in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common reagents for this purpose.

Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones. masterorganicchemistry.com It is favored for its ease of handling and its compatibility with protic solvents like ethanol (B145695) and methanol (B129727). The reaction is typically conducted at room temperature and can produce high yields of the desired alcohol.

Lithium aluminum hydride is a significantly more powerful reducing agent than sodium borohydride. quora.commasterorganicchemistry.com While it readily reduces aldehydes and ketones, it can also reduce a wider range of functional groups, including carboxylic acids and esters. masterorganicchemistry.comlibretexts.org Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous aprotic solvents, such as tetrahydrofuran (B95107) (THF), and often at reduced temperatures to control the reaction rate.

The choice between NaBH₄ and LiAlH₄ often depends on the presence of other functional groups in the molecule and the desired level of selectivity. For the specific conversion of 2,4-dimethoxy-3-methylbenzaldehyde to the corresponding alcohol, the milder NaBH₄ is generally sufficient and offers a safer operational profile.

Table 1: Comparison of Hydride-Based Reducing Agents for Aldehyde Reduction

| Reducing Agent | Relative Reactivity | Typical Solvents | Key Considerations |

| Sodium Borohydride (NaBH₄) | Milder | Methanol, Ethanol | Safer to handle; selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Stronger | Tetrahydrofuran (THF), Diethyl ether | Highly reactive with water and protic solvents; reduces a broader range of functional groups. quora.commasterorganicchemistry.com |

This table presents a generalized comparison. Optimal conditions for the reduction of 2,4-dimethoxy-3-methylbenzaldehyde may vary.

Catalytic hydrogenation offers a green and efficient alternative to hydride-based reductions, particularly for larger-scale synthesis. This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst to reduce the aldehyde. Common catalysts for this transformation include palladium on carbon (Pd/C) and platinum oxide (PtO₂).

The reaction is typically carried out in a solvent such as ethanol or methanol under a controlled pressure of hydrogen gas. The efficiency of the hydrogenation can be influenced by factors such as catalyst type, catalyst loading, hydrogen pressure, temperature, and solvent. For the hydrogenation of benzaldehyde (B42025) derivatives, Pd/C is a highly active and commonly used catalyst. researchgate.net The choice of solvent can significantly impact the reaction rate, with protic solvents like methanol often leading to faster reactions compared to aprotic solvents like dioxane or THF. osti.govbohrium.com

Optimization of these parameters is crucial for achieving high conversion of the starting material and high selectivity for the desired benzyl (B1604629) alcohol, minimizing side reactions such as hydrogenolysis of the alcohol to form toluene (B28343). mdpi.com

Table 2: Overview of Catalysts for the Hydrogenation of Benzaldehyde Derivatives

| Catalyst | Typical Solvent | Key Features |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol | High activity for benzaldehyde hydrogenation. researchgate.net |

| Platinum Oxide (PtO₂) | Acetic Acid, Ethanol | Effective catalyst for a wide range of functional group reductions. |

| Ruthenium on Carbon (Ru/C) | Various | Can exhibit different selectivities compared to Pd and Pt. |

This table provides a general overview. The optimal catalyst and conditions for 2,4-dimethoxy-3-methylbenzaldehyde may require specific optimization.

Alternative Synthetic Pathways from Related Scaffolds

While the reduction of the corresponding aldehyde is the most direct route, alternative synthetic strategies for benzyl alcohols can be envisioned starting from other functionalized aromatic compounds. For instance, a multi-step synthesis starting from eugenol (B1671780) has been used to produce 3,4-dimethoxybenzyl alcohol, a structural isomer of the target compound. ijcea.org This pathway involves methylation, isomerization, oxidation to the aldehyde, and finally reduction. ijcea.org

Another potential, though less common, approach could involve the functionalization of a suitable benzoic acid derivative. For example, 3,4-dihydroxy-2-methyl benzoic acid esters have been synthesized through a multi-step process. google.com In principle, a suitably substituted methylbenzoic acid could be reduced to the corresponding benzyl alcohol, although this would require a strong reducing agent like LiAlH₄ and may present challenges in terms of selectivity.

The Grignard reaction, a powerful tool for C-C bond formation, can also be employed to synthesize benzyl alcohols. libretexts.org For example, the reaction of a Grignard reagent with an appropriate aldehyde or ketone can yield a secondary or tertiary alcohol. khanacademy.org While not a direct route to a primary alcohol like this compound from a simpler precursor, it represents a versatile method for constructing more complex alcohol structures.

Optimization of Reaction Parameters in Synthesis

Achieving high yield and selectivity in the synthesis of this compound is critically dependent on the careful control and optimization of various reaction parameters. The choice of solvent and the concentration of reactants are two of the most influential factors.

Influence of Solvent Systems and Concentration on Yield and Selectivity

The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, reaction rates, and even the chemo-selectivity of the transformation.

In the context of hydride reductions, particularly with sodium borohydride, the solvent can have a pronounced effect. Protic solvents such as methanol and ethanol are commonly used and can participate in the reaction mechanism. ugm.ac.id The rate of reduction with NaBH₄ is generally faster in more acidic alcohols, following the trend of methanol > ethanol > isopropanol (B130326). However, the choice of solvent can also impact the selectivity of the reduction, especially in molecules with multiple reducible functional groups.

The concentration of the reactants is another critical parameter. In general, higher concentrations can lead to faster reaction rates. However, in some cases, very high concentrations can lead to side reactions or issues with product solubility and isolation. For catalytic hydrogenations, high concentrations of the aldehyde substrate can sometimes inhibit the catalyst, leading to deactivation. researchgate.net Therefore, finding the optimal concentration range is essential for maximizing the yield and purity of this compound.

Table 3: Impact of Solvent on Benzaldehyde Hydrogenation Rate on a Pd Catalyst

| Solvent | Relative Reactivity |

| Dioxane | < |

| Tetrahydrofuran | < |

| Water | < |

| Methanol | Fastest |

Data adapted from studies on the catalytic hydrogenation of benzaldehyde. osti.govresearchgate.net This trend illustrates the significant role of the solvent system in reaction optimization.

Temperature and Pressure Effects on Reaction Kinetics

Temperature Effects:

The reaction temperature is a critical parameter that directly impacts the rate of hydrogenation. Generally, an increase in temperature leads to a higher reaction rate due to the increased kinetic energy of the molecules, which results in more frequent and energetic collisions between the reactant molecules and the catalyst surface. For the catalytic hydrogenation of substituted benzaldehydes, a typical temperature range is between 25°C and 50°C.

However, excessively high temperatures can have detrimental effects. They can lead to a decrease in selectivity, promoting side reactions such as hydrogenolysis of the benzyl alcohol product to form toluene derivatives, or even hydrogenation of the aromatic ring. The optimal temperature for the synthesis of this compound represents a balance between achieving a high reaction rate and maintaining high selectivity towards the desired alcohol. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the general trends observed for similar substituted benzaldehydes can be extrapolated.

Interactive Data Table: Effect of Temperature on Reaction Rate (Hypothetical Data)

| Temperature (°C) | Initial Reaction Rate (mol/L·s) | Selectivity for Alcohol (%) |

| 25 | 0.005 | 98 |

| 35 | 0.012 | 97 |

| 45 | 0.025 | 95 |

| 55 | 0.040 | 90 |

Pressure Effects:

Hydrogen pressure is another key factor in the catalytic hydrogenation process. The concentration of hydrogen available on the catalyst surface is directly proportional to the partial pressure of hydrogen gas. An increase in hydrogen pressure generally leads to an increased reaction rate, as it enhances the adsorption of hydrogen onto the active sites of the catalyst. For the hydrogenation of aromatic aldehydes, pressures typically range from 1 to 5 atmospheres.

Higher pressures can also influence the selectivity of the reaction. In some cases, elevated hydrogen pressure can favor the complete reduction of the aldehyde to the corresponding hydrocarbon, thus reducing the yield of the desired benzyl alcohol. Therefore, optimizing the hydrogen pressure is essential for maximizing the yield of this compound while keeping the reaction time economically viable. The interplay between temperature and pressure is also a crucial aspect of process optimization.

Interactive Data Table: Effect of Hydrogen Pressure on Product Yield (Hypothetical Data)

| Pressure (atm) | Product Yield (%) | Reaction Time (hours) |

| 1 | 85 | 8 |

| 3 | 92 | 5 |

| 5 | 95 | 3 |

| 10 | 93 | 2 |

Catalyst Design and Loading for Efficient Product Formation

The choice of catalyst and its loading are paramount for the efficient and selective synthesis of this compound. The catalyst's role is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process.

Catalyst Design:

For the hydrogenation of aromatic aldehydes, catalysts based on noble metals are highly effective. The most commonly employed catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO₂). The design of these catalysts involves several key aspects:

Active Metal: Palladium is often preferred due to its high activity and selectivity for the reduction of the aldehyde group while typically not affecting the aromatic ring under mild conditions.

Support Material: Activated carbon is a common support due to its high surface area, which allows for excellent dispersion of the metal nanoparticles. This high dispersion maximizes the number of active sites available for the reaction. The porous structure of the carbon support also facilitates the diffusion of reactants and products.

Metal-Support Interaction: The interaction between the metal nanoparticles and the support can influence the catalyst's activity, selectivity, and stability.

Promoters: In some cases, the addition of promoters can enhance the catalyst's performance by modifying its electronic properties or resistance to poisoning.

Research into catalyst design for similar reactions focuses on developing non-noble metal catalysts, such as those based on nickel (e.g., Raney Nickel), to reduce costs and improve sustainability. The design of these catalysts often involves creating specific nanostructures or alloys to achieve the desired catalytic properties.

Catalyst Loading:

Catalyst loading, which is the amount of catalyst used relative to the amount of reactant, is a critical variable that affects both the reaction rate and the process economics. An increase in catalyst loading generally leads to a higher reaction rate because more active sites are available. However, there is a point of diminishing returns where increasing the catalyst amount further does not significantly increase the rate but does increase the cost.

Furthermore, very high catalyst loadings can sometimes lead to mass transfer limitations, where the rate of reaction is limited by the rate at which reactants can diffuse to the catalyst surface. For industrial applications, the optimal catalyst loading is determined by a techno-economic analysis that considers the cost of the catalyst, the desired reaction time, and the efficiency of catalyst recovery and reuse.

Interactive Data Table: Effect of Catalyst Loading on Conversion (Hypothetical Data for Pd/C)

| Catalyst Loading (wt%) | Conversion (%) after 4 hours |

| 0.5 | 65 |

| 1.0 | 85 |

| 2.0 | 98 |

| 3.0 | 99 |

Comprehensive Chemical Transformations and Reactivity Studies

Oxidation Reactions

The oxidation of 2,4-Dimethoxy-3-methylbenzyl alcohol is a key area of study, revealing its reactivity and potential for transformation into valuable carbonyl compounds. Research has focused on both photocatalytic and enzymatic methods to achieve this conversion, each offering unique mechanistic pathways and product selectivities.

Photocatalysis presents a promising green chemistry approach for the selective oxidation of benzyl (B1604629) alcohols, utilizing light energy to drive chemical reactions. researchgate.net Studies on substituted benzyl alcohols, including this compound, have provided significant insights into these processes.

Semiconductor materials are central to heterogeneous photocatalysis due to their electronic structure, which allows them to absorb photons and generate reactive electron-hole pairs. researchgate.netnih.gov Titanium dioxide (TiO₂) and polymeric carbon nitride (g-C₃N₄) are among the most extensively investigated photocatalysts for the oxidation of benzyl alcohol derivatives. nih.govresearchgate.net

Polymeric Carbon Nitride (g-C₃N₄): Heptazine-based polymeric carbon nitrides have been identified as effective photocatalysts for the light-driven oxidation of substituted benzyl alcohols in aqueous media. researchgate.net Research scrutinizing the effect of phenyl ring substituents on photo-oxidation has shown that electron-donating groups, such as the methoxy (B1213986) groups in this compound, located at the para- and ortho-positions relative to the alcohol function, enhance the substrate's reactivity. researchgate.net This enhanced reactivity is achieved without compromising the high selectivity toward the formation of the corresponding benzaldehyde (B42025). researchgate.net In a specific study, the UV-assisted partial photocatalytic oxidation of 2,4-dimethoxybenzyl alcohol in the presence of a polymeric carbon nitride photocatalyst demonstrated this trend. researchgate.net

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst known for its high stability, low cost, and excellent photocatalytic activity for various oxidation reactions, including that of benzyl alcohol to benzaldehyde. nih.govresearchgate.net The efficiency of TiO₂ can be limited by its large band gap, which primarily allows for activation under UV irradiation. nih.gov However, modifications, such as surface deposition of transition metal clusters, can dramatically enhance its photocatalytic activity. researchgate.netrsc.org While direct studies on this compound are not detailed, the principles established for benzyl alcohol oxidation over TiO₂ are applicable. The process involves the generation of electron-hole pairs upon photo-illumination, leading to the formation of reactive oxygen species that drive the oxidation of the alcohol. researchgate.net

| Photocatalyst | Substrate Example | Key Findings | Selectivity to Aldehyde (%) | Reference |

|---|---|---|---|---|

| Polymeric Carbon Nitride (g-C₃N₄) | 2,4-Dimethoxybenzyl alcohol | Electron-donating groups in ortho- and para-positions promote reactivity. | 84–98 | researchgate.net |

| Titanium Dioxide (TiO₂) | Benzyl alcohol | Widely used and effective, especially when modified (e.g., with Ir clusters) to enhance activity. | High (specific value varies with conditions) | researchgate.netnih.gov |

The mechanism of photocatalytic oxidation of benzyl alcohols is complex, involving a series of electron transfer steps and the generation of highly reactive radical intermediates.

Upon illumination of a semiconductor photocatalyst with energy greater than its band gap, electrons are promoted from the valence band to the conduction band, leaving behind positively charged holes. researchgate.net These charge carriers initiate the redox reactions. The positively charged holes are powerful oxidants that can directly oxidize the adsorbed alcohol molecule.

For substituted benzyl alcohols, quantum chemical calculations have helped to elucidate the reaction mechanism. researchgate.net The reactivity of the alcohol correlates with the positive charge on the benzylic carbon in the benzyl alcohol cation radical intermediate, which is formed upon the initial oxidation step. researchgate.net The electron-donating methoxy groups in this compound stabilize this cationic intermediate, thereby promoting the reactivity of the substrate. researchgate.net

Biocatalysis offers a highly selective and efficient alternative for alcohol oxidation, operating under mild conditions. oaepublish.com While specific enzymatic studies on this compound are limited, research on analogous aromatic alcohols provides valuable insights into potential biocatalytic transformations.

Enzymatic reactions that break aromaticity are of significant interest for chemical synthesis. nih.gov Heme-dependent enzymes like peroxygenases are known to hydroxylate aromatic systems via a short-lived arene oxide (epoxide) intermediate. nih.gov While this typically leads to the formation of phenols, it is theoretically possible to intercept this epoxide intermediate. nih.gov

A study demonstrated that naphthalene (B1677914) epoxides, generated biocatalytically by a fungal peroxygenase, could undergo nucleophilic ring-opening. nih.gov This process yields non-racemic trans-disubstituted cyclohexadiene derivatives, effectively breaking the aromaticity of the starting material. nih.gov Although this research focused on naphthalene, it establishes a precedent for enzymatic aromaticity-breaking reactions that could potentially be applied to other aromatic substrates, representing a pathway for degradation and functionalization that moves beyond simple side-chain oxidation. Direct evidence for the biocatalytic ring cleavage of this compound itself is not prominently documented.

Understanding the source of oxygen atoms incorporated into the product during enzymatic oxidation is crucial for elucidating the reaction mechanism. Isotope labeling studies using H₂¹⁸O are a powerful tool for this purpose.

The catalytic mechanism of the flavoprotein vanillyl-alcohol oxidase, which acts on structurally similar 4-hydroxybenzyl alcohols, has been investigated in detail. researchgate.net These studies revealed substrate-dependent oxygen incorporation mechanisms. researchgate.net

Oxidation of Vanillyl Alcohol: When vanillyl alcohol was oxidized by the enzyme in the presence of H₂¹⁸O, no incorporation of the ¹⁸O isotope into the product, vanillin, was observed. researchgate.net This indicates that the carbonyl oxygen in the aldehyde product originates from the hydroxyl group of the alcohol substrate itself, not from water.

Oxidation of 4-(Methoxymethyl)phenol (B1201506): In contrast, the enzymatic oxidation of 4-(methoxymethyl)phenol to 4-hydroxybenzaldehyde (B117250) in H₂¹⁸O resulted in the incorporation of the ¹⁸O isotope. researchgate.net This finding demonstrates that the carbonylic oxygen atom in the product originates from a water molecule from the solvent. researchgate.net

These results highlight that the precise mechanism of oxygen incorporation in enzymatic oxidations can vary significantly even with similar substrates, and predictions for this compound would require specific experimental investigation.

| Substrate | Product | ¹⁸O Source for Carbonyl Oxygen | Reference |

|---|---|---|---|

| Vanillyl alcohol | Vanillin | Substrate's hydroxyl group | researchgate.net |

| 4-(Methoxymethyl)phenol | 4-Hydroxybenzaldehyde | Water (solvent) | researchgate.net |

Enzymatic Oxidation Pathways and Products

Derivatization Chemistry

Derivatization of this compound involves the chemical modification of its hydroxyl group to form various derivatives. These reactions are crucial for altering the compound's physical and chemical properties, as well as for preparing it for specific analytical techniques.

Formation of Ether Derivatives from this compound

The hydroxyl group of this compound can be converted into an ether linkage through several synthetic methods. A common approach is the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. Alternatively, the direct etherification of two molecules of the benzyl alcohol can yield a symmetric bis(benzyl) ether. This can be achieved using Lewis acid catalysts. scirp.org More environmentally friendly methods have been developed using iron chlorides in green solvents like propylene (B89431) carbonate. nih.gov An efficient method for the chemoselective conversion of benzyl alcohols into their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695). organic-chemistry.orgresearchgate.net

Table 1: Methods for Ether Derivative Formation

| Method | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Base, Alkyl Halide | Asymmetric Ethers | General Knowledge |

| Lewis Acid Catalysis | ZnCl₂, Mg(ClO₄)₂ | Symmetric Ethers | scirp.org |

| Iron Catalysis | FeCl₃·6H₂O | Symmetric Ethers | nih.gov |

| TCT/DMSO | 2,4,6-trichloro-1,3,5-triazine, DMSO | Methyl/Ethyl Ethers | organic-chemistry.orgresearchgate.net |

Halogenation Reactions (e.g., Preparation of Benzyl Halides)

The hydroxyl group of this compound can be replaced by a halogen atom to form the corresponding benzyl halide. This transformation is a key step for subsequent nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this purpose. For example, 3,4-dimethoxybenzyl alcohol can be converted to 3,4-dimethoxybenzyl chloride using thionyl chloride in ether at low temperatures. ijcea.org Similarly, 3,5-dimethoxybenzyl alcohol reacts with thionyl chloride in the presence of pyridine (B92270) to yield 3,5-dimethoxybenzyl chloride. chemicalbook.com A method for the monochlorination of m-xylene's side chain to produce 3-methyl-benzyl chloride involves using pyridine or its derivatives at elevated temperatures. google.com

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of benzyl alcohols can be a leaving group in nucleophilic substitution reactions, often after protonation or conversion to a better leaving group like a tosylate or mesylate. A mechanochemical method has been developed for the nucleophilic substitution of alcohols using fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) and K₂HPO₄, which allows for the substitution with various nucleophiles including amines and halides. researchgate.netchemrxiv.org These reactions typically proceed via an SN2 mechanism, leading to an inversion of configuration at the benzylic carbon if it is a stereocenter. acs.org

Derivatization for Analytical Enhancement and Separation

Chemical derivatization is a technique used to modify an analyte to improve its properties for analysis, particularly for gas chromatography (GC). researchgate.netgcms.cz For alcohols like this compound, derivatization is often necessary to increase volatility and thermal stability, and to improve chromatographic peak shape and detector response. researchgate.netjfda-online.com Common derivatization reactions for hydroxyl groups include:

Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. mdpi.com

Acylation: Reaction with an acylating agent, such as a perfluorinated anhydride, to form an ester. gcms.cz

Esterification: Reaction with an acid in the presence of a catalyst to form an ester. gcms.cz

For instance, the derivatization of carbonyl compounds for GC-MS analysis can be achieved using O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA). mdpi.com

Deoxygenation and Hydrogenation Reactions

Deoxygenation reactions involve the removal of the hydroxyl group from this compound, replacing it with a hydrogen atom to yield 2,4-dimethoxy-3-methyltoluene. This transformation can be achieved through catalytic hydrodeoxygenation. For example, a cobalt-based catalyst has been shown to be effective for the hydrodeoxygenation of aromatic alcohols. rsc.org Another approach involves catalytic transfer hydrogenolysis, where a hydrogen donor like isopropanol (B130326) is used in the presence of a catalyst such as palladium nanoparticles on nitrogen-doped carbon (Pd/CNₓ). nih.gov This method has been demonstrated for the selective hydrodeoxygenation of 3,4-dimethoxybenzyl alcohol. nih.gov

Hydrogenation, in a broader sense, can also refer to the reduction of the aromatic ring. However, under typical deoxygenation conditions, the aromatic ring of this compound is generally stable.

Table 2: Deoxygenation Methods for Benzyl Alcohols

| Method | Catalyst/Reagents | Hydrogen Source | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrodeoxygenation | Cobalt-based catalyst | H₂ | Alkylbenzene | rsc.org |

| Catalytic Transfer Hydrogenolysis | Pd/CNₓ | Isopropanol | Alkylbenzene | nih.gov |

Titanium-Catalyzed Deoxygenation of Benzylic Alcohols

A notable method for the deoxygenation of benzylic alcohols involves a catalytic system utilizing a titanium (IV) precatalyst, titanocene (B72419) dichloride (Cp2TiCl2), in conjunction with a silane (B1218182) as the reducing agent. This approach represents a direct pathway for the cleavage of the C-OH bond in benzylic alcohols.

The reaction is typically carried out using Cp2TiCl2 and methyldiethoxysilane (Me(EtO)2SiH) in a solvent such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). Mechanistic studies have indicated that the silane serves a dual role: it acts as the hydride donor for the reduction and also facilitates the regeneration of the active titanium catalytic species. This catalytic cycle allows for the efficient deoxygenation of a wide array of benzylic alcohols.

This methodology is recognized for its tolerance of various functional and protecting groups, which is a significant advantage in multi-step organic synthesis. The general applicability of this titanium-catalyzed system suggests its potential for the effective deoxygenation of this compound to yield 2,4-Dimethoxy-3-methyltoluene. While specific studies on this particular substrate are not extensively documented, the reaction's success with other substituted benzylic alcohols provides a strong basis for its expected reactivity.

Table 1: General Conditions for Titanium-Catalyzed Deoxygenation of Benzylic Alcohols

| Parameter | Condition |

| Precatalyst | Titanocene dichloride (Cp2TiCl2) |

| Reducing Agent | Methyldiethoxysilane (Me(EtO)2SiH) |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) |

| Temperature | Elevated temperatures |

Other Catalytic Reduction Techniques

Beyond titanium-based systems, the catalytic hydrogenolysis of benzylic alcohols is a widely employed and effective method for their deoxygenation. This transformation is commonly achieved using heterogeneous catalysts, with palladium on carbon (Pd/C) being one of the most prevalent and efficient choices.

The hydrogenolysis of a benzylic alcohol involves the cleavage of the carbon-oxygen bond and its replacement with a carbon-hydrogen bond, converting the alcohol to the corresponding alkane. This reaction can be performed using molecular hydrogen (H2) or through catalytic transfer hydrogenolysis, where a hydrogen donor molecule is used in place of hydrogen gas.

In a typical procedure involving molecular hydrogen, the benzylic alcohol is dissolved in a suitable solvent, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere, often under pressure, to facilitate the reaction.

Catalytic transfer hydrogenolysis offers an alternative that avoids the need for pressurized hydrogen gas. In this variation, compounds like formic acid can serve as the hydrogen source in the presence of a palladium catalyst. This method has been shown to be effective for the reduction of primary, secondary, and tertiary benzylic alcohols.

The reactivity of benzylic alcohols in hydrogenolysis can be influenced by the substitution pattern on the aromatic ring. For instance, in a study on the selective hydrodeoxygenation of 3,4-dimethoxybenzyl alcohol, a compound structurally related to this compound, a palladium catalyst supported on nitrogen-doped carbon (Pd/CNx) demonstrated high conversion and selectivity to the corresponding toluene (B28343) derivative. nih.gov This study utilized isopropanol as both a solvent and a hydrogen donor, highlighting the versatility of transfer hydrogenolysis conditions. nih.gov The successful deoxygenation of this closely related substrate suggests that similar palladium-catalyzed methods would be highly effective for the conversion of this compound to 2,4-Dimethoxy-3-methyltoluene.

Table 2: Example Conditions for Catalytic Hydrogenolysis of a Substituted Benzyl Alcohol (3,4-Dimethoxybenzyl Alcohol)

| Parameter | Condition | Reference |

| Catalyst | Palladium on nitrogen-doped carbon (Pd/CNx) | nih.gov |

| Hydrogen Source | Isopropanol (solvent and H-donor) | nih.gov |

| Temperature | 220 °C | nih.gov |

| Conversion | Nearly 100% | nih.gov |

| Selectivity (to 3,4-dimethoxytoluene) | 54% | nih.gov |

Applications As a Strategic Building Block in Complex Organic Synthesis

Precursor in Total Synthesis of Natural Products

The utility of 2,4-Dimethoxy-3-methylbenzyl alcohol and its derivatives is prominently demonstrated in the challenging field of natural product total synthesis, where precise and efficient construction of complex molecular architectures is paramount.

A protected derivative of this compound, specifically 5-benzyloxy-2,4-dimethoxy-3-methyl-benzyl alcohol, serves as a key starting material in the asymmetric total syntheses of the potent antitumor antibiotics (-)-jorumycin and (-)-renieramycin G. acgpubs.orgresearchgate.net These complex syntheses, accomplished in 25 and 23 steps respectively, highlight the strategic importance of this building block. acgpubs.orgresearchgate.net

Table 1: Key Synthesis Details for Jorumycin and Renieramycin G Analogs

| Natural Product | Starting Material | Total Steps | Key Reaction Type | Reference |

|---|---|---|---|---|

| (-)-Jorumycin | 5-Benzyloxy-2,4-dimethoxy-3-methyl-benzyl alcohol | 25 | Intramolecular Pictet-Spengler-type reaction | acgpubs.orgresearchgate.net |

| (-)-Renieramycin G | 5-Benzyloxy-2,4-dimethoxy-3-methyl-benzyl alcohol | 23 | Intramolecular Pictet-Spengler-type reaction | acgpubs.orgresearchgate.net |

| 3-epi-Jorumycin | 5-Benzyloxy-2,4-dimethoxy-3-methyl-benzyl alcohol | N/A | Intramolecular Pictet-Spengler-type reaction | acgpubs.org |

| 3-epi-Renieramycin G | 5-Benzyloxy-2,4-dimethoxy-3-methyl-benzyl alcohol | N/A | Intramolecular Pictet-Spengler-type reaction | acgpubs.org |

While not a direct precursor in all reported total syntheses of the complex polyketide Kendomycin, the oxidized form of the title compound, 2,4-dimethoxy-3-methylbenzaldehyde (B1295677), serves as a commercially available starting material for an efficient total synthesis of (-)-kendomycin. sigmaaldrich.cn This particular synthetic strategy proceeds with a longest linear sequence of 21 steps, underscoring the utility of this highly substituted benzaldehyde (B42025) in providing a foundational fragment for the assembly of the natural product. sigmaaldrich.cn

In the broader context of polyketide synthesis, the direct incorporation of this compound as a building block is not widely documented in the scientific literature. The synthesis of complex polyketides typically involves the iterative condensation of smaller, simpler acyl-CoA units. However, the aromatic core of Kendomycin and related structures necessitates the use of more complex, pre-functionalized aromatic starting materials like 2,4-dimethoxy-3-methylbenzaldehyde.

Intermediate in the Synthesis of Advanced Organic Molecules

Beyond natural product synthesis, this compound functions as a versatile intermediate for the construction of a variety of advanced organic structures, leveraging the reactivity of both its aromatic ring and its benzylic alcohol functional group.

The electron-rich nature of the dimethoxy-methyl-substituted benzene (B151609) ring makes this benzyl (B1604629) alcohol derivative a candidate for electrophilic aromatic substitution and cyclization reactions to form more complex aromatic systems. For instance, substituted benzyl alcohols, particularly those with multiple electron-donating methoxy (B1213986) groups, can undergo acid-catalyzed cyclooligomerization. acgpubs.org This process can lead to the formation of well-defined macrocyclic structures, such as cyclotriveratrylenes, which are complex, bowl-shaped aromatic scaffolds. acgpubs.org This type of reaction demonstrates how the simple benzyl alcohol unit can be trimerized to construct a larger, rigid aromatic framework.

While direct, specific examples of this compound being used to form heterocyclic scaffolds are not extensively detailed, its oxidized form, the corresponding aldehyde, is a logical precursor for such transformations. Substituted benzaldehydes are common starting materials in a wide array of reactions for synthesizing heterocycles, including quinolines, pyrimidines, and other fused ring systems, through condensation and cyclization reactions with various nitrogen-, oxygen-, and sulfur-containing reagents. nih.gov

This compound serves as a precursor for pharmaceuticals and specialty chemicals. Its derivatives can be transformed through reactions like oxidation of the alcohol to an aldehyde, or substitution of the hydroxyl group, to create intermediates for more complex target molecules.

A significant application of closely related structures, such as the 2,4-dimethoxybenzyl (DMB) group, is in its use as a protecting group in multi-step organic synthesis, particularly in the preparation of pharmaceutical intermediates. The DMB group is valued for its stability under a range of reaction conditions and its selective removal under mild acidic or oxidative conditions. rsc.orgchem-station.comwustl.eduresearchgate.net For example, the 2,4-dimethoxybenzyl group is employed to protect the amide side chains of glutamine and asparagine during peptide synthesis and to protect sulfamates, which are important functional groups in medicinal chemistry. rsc.orgwustl.eduresearchgate.net This protective strategy allows for chemical modifications on other parts of a molecule without affecting the protected amide or sulfamate (B1201201) functionality. The ability to be selectively cleaved makes the DMB group a valuable tool in the synthesis of complex pharmaceutical precursors.

Table 2: Applications of 2,4-Dimethoxybenzyl (DMB) Group in Synthesis

| Application Area | Functional Group Protected | Key Features | Reference |

|---|---|---|---|

| Peptide Synthesis | Amide side chains (Gln, Asn) | Stable to various conditions; removable with TFA or HF | wustl.edu |

| Medicinal Chemistry | Sulfamate (NH) | Stable to oxidants, reductants, bases; removable with TFA | rsc.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,4-Dimethoxy-3-methylbenzyl alcohol shows characteristic absorption bands that confirm its key structural features.

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol (-OH) |

| ~3000-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~3100-3000 | C-H stretch | Aromatic (C-H) |

| ~1610, ~1500 | C=C stretch | Aromatic Ring |

| ~1250, ~1050 | C-O stretch | Aryl ether and Alcohol |

The most prominent feature is a broad absorption band around 3400 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The sharpness and position can be affected by hydrogen bonding. Sharp peaks between 3000 and 2850 cm⁻¹ correspond to C-H stretching in the methyl and methoxy (B1213986) groups. Aromatic C=C bond stretching vibrations are observed as sharp peaks around 1610 and 1500 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the aryl ether and alcohol functionalities are also clearly visible in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

GC-MS combines the separation capabilities of gas chromatography (GC) with the analytical power of mass spectrometry. scholarsresearchlibrary.comoiv.int The GC component separates the sample into its individual components, and each component is then introduced into the mass spectrometer. This process allows for both the assessment of the purity of this compound and the confirmation of its identity.

The mass spectrum of this compound (molecular formula C₁₀H₁₄O₃) would show a molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (182.22 g/mol ). The fragmentation pattern is highly characteristic. A prominent peak is expected at m/z 165, corresponding to the loss of a hydroxyl radical ([M-OH]⁺), forming a stable benzylic cation. Another significant fragmentation would be the loss of water ([M-H₂O]⁺) at m/z 164. Further fragmentation of the benzylic cation can lead to the loss of formaldehyde (B43269) (CH₂O) from a methoxy group, resulting in additional characteristic ions. This distinct fragmentation pattern serves as a chemical fingerprint for identity confirmation. nih.gov

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Complex Mixtures

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and powerful analytical technique for identifying and structurally characterizing individual components within complex mixtures without the need for extensive sample purification. nih.govresearchgate.net The "soft" ionization nature of ESI allows for the analysis of moderately polar and thermally fragile molecules like this compound by transferring them from solution into the gas phase as intact protonated molecules [M+H]⁺, or adducts with other cations like sodium [M+Na]⁺, minimizing in-source fragmentation. nih.gov

The process involves two stages of mass analysis (MS/MS). In the first stage (MS1), the ion of interest, for instance, the protonated molecule of this compound (with a molecular weight of 182.22 g/mol , the ion would have a mass-to-charge ratio, m/z, of 183.23), is selectively isolated from all other ions in the mixture. wikipedia.org This isolated ion, known as the precursor ion, is then directed into a collision cell. Inside the cell, the ion is fragmented through collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). nih.govwikipedia.org

The resulting fragment ions, or product ions, are then analyzed in the second stage of mass spectrometry (MS2). The fragmentation pattern is reproducible and characteristic of the precursor ion's structure, acting as a molecular fingerprint. scielo.br For this compound, the fragmentation would likely involve characteristic losses associated with benzyl (B1604629) alcohols, such as the neutral loss of a water molecule (H₂O, 18 Da) or formaldehyde (CH₂O, 30 Da) from the benzyl alcohol moiety. libretexts.org Further fragmentation could involve the cleavage of the methoxy and methyl groups from the aromatic ring.

By analyzing these specific fragmentation pathways, researchers can confirm the presence and structure of this compound even in intricate biological or chemical matrices. researchgate.net This targeted approach, known as selected reaction monitoring (SRM), provides high selectivity and quantitative accuracy.

| Precursor Ion | m/z (Da) | Postulated Product Ion | m/z (Da) | Neutral Loss (Da) | Postulated Structure of Loss |

|---|---|---|---|---|---|

| [M+H]⁺ | 183.10 | [M+H-H₂O]⁺ | 165.09 | 18.01 | H₂O |

| [M+H]⁺ | 183.10 | [M+H-CH₂O]⁺ | 153.09 | 30.01 | CH₂O |

| [M+H]⁺ | 183.10 | [M+H-H₂O-CH₃]⁺ | 150.08 | 33.02 | H₂O + CH₃• |

| [M+Na]⁺ | 205.08 | [M+Na-H₂O]⁺ | 187.07 | 18.01 | H₂O |

| [M+Na]⁺ | 205.08 | [M+Na-CH₂O]⁺ | 175.07 | 30.01 | CH₂O |

X-ray Diffraction for Solid-State Molecular Structure Determination

The process requires a high-quality single crystal of this compound. This crystal is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. suniv.ac.in By analyzing the positions and intensities of these spots using complex mathematical (Fourier transform) methods, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—can be generated. From this map, the positions of the individual atoms are determined, and the complete molecular structure is elucidated.

While the specific crystal structure of this compound has not been reported in the cited literature, analysis of structurally similar compounds, such as substituted aromatic alcohols and ethers, provides insight into the expected findings. eujournal.orgnih.gov The analysis would reveal the precise bond lengths of the C-C bonds in the benzene (B151609) ring, the C-O bonds of the methoxy and alcohol groups, and the C-H bonds. It would also determine the bond angles between these atoms and the torsional angles, which define the orientation of the substituents relative to the benzene ring.

Furthermore, X-ray diffraction reveals intermolecular interactions that stabilize the crystal structure. For this compound, it is expected that hydrogen bonding involving the hydroxyl group (-OH) would be a key interaction, potentially forming chains or networks of molecules within the crystal lattice. eujournal.org The table below presents typical crystallographic data obtained from an X-ray diffraction experiment on a related methoxy-substituted aromatic compound to illustrate the type of information generated. eujournal.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₆O₃ |

| Formula Weight | 268.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(5) |

| b (Å) | 5.894(5) |

| c (Å) | 23.456(5) |

| β (°) | 100.25(5) |

| Volume (ų) | 1377.7(16) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.293 |

| Final R-index [I > 2σ(I)] | 0.0382 |

Data presented is for 3-(4-methoxybenzyl)-2,3-dihydro-4H-chroman-4-one, a related compound, to exemplify typical X-ray diffraction results. eujournal.org

Constructing an article with the required "thorough, informative, and scientifically accurate content," including detailed research findings and data tables for each specified subsection, is not possible without access to dedicated computational studies on this particular compound. The generation of such specific data would necessitate performing original quantum chemical calculations, which is beyond the scope of this work.

Therefore, the requested article cannot be generated with the scientific accuracy and detail required by the instructions due to the absence of specific research data for this compound in the public domain. General principles of the computational methods are well-established, but applying them to create specific results for this molecule would be speculative and constitute a fabrication of data.

Theoretical and Computational Chemistry Investigations

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface to create a visual representation of intermolecular contacts.

For 2,4-Dimethoxy-3-methylbenzyl alcohol, the primary intermolecular interaction expected to govern its crystal packing is hydrogen bonding involving the hydroxyl group (-OH). This group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). Other significant interactions would include H···H contacts, which typically dominate the surface area, as well as C-H···π interactions. A detailed crystal structure and Hirshfeld analysis for this specific molecule has not been found in the literature, but such a study would reveal how these forces direct the three-dimensional assembly of the molecules in the solid state.

Computational Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers methods to predict the reactivity of a molecule and explore potential reaction pathways. A key approach is the use of Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): The energy and location of the HOMO indicate the ability of a molecule to donate electrons. Regions with a high HOMO density are susceptible to attack by electrophiles. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the methoxy (B1213986) groups.

LUMO (Lowest Unoccupied Molecular Orbital): The energy and location of the LUMO indicate the ability of a molecule to accept electrons. Regions with a high LUMO density are susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO is an indicator of chemical stability; a large gap suggests high stability and low reactivity. Furthermore, electrostatic potential (ESP) maps can visualize electron-rich and electron-poor regions, providing another guide to reactive sites. By calculating the transition state energies, computational models can predict the most favorable pathways for reactions such as oxidation of the alcohol group or electrophilic aromatic substitution. While specific computational reactivity studies on this compound are not detailed in the available literature, these methods could be applied to predict its behavior in various chemical transformations.

Mechanistic Investigations of Chemical Processes Involving 2,4 Dimethoxy 3 Methylbenzyl Alcohol

Elucidation of Reaction Pathways and Transition States

The reaction pathways of benzyl (B1604629) alcohol derivatives are diverse and highly dependent on the reaction conditions and the nature of the substituents on the aromatic ring. For 2,4-dimethoxy-3-methylbenzyl alcohol, key reactions include oxidation and substitutions. The elucidation of these pathways often involves identifying intermediates and characterizing transition states, which represent the highest energy species along the reaction coordinate.

In oxidation reactions, this compound can be converted to the corresponding aldehyde, 2,4-dimethoxy-3-methylbenzaldehyde (B1295677). Mechanistic studies on the oxidation of substituted benzyl alcohols with reagents like trichloroisocyanuric acid have shown that the reaction can proceed through different transition states depending on the electronic properties of the ring substituents. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), help in visualizing these transition states. For instance, in the oxidation of benzyl alcohol with Cl₂, the transition state involves the interaction between the alcohol and the chlorine molecule. researchgate.net

For reactions involving the cleavage of the C-O bond, such as solvolysis, the mechanism can shift between a stepwise pathway (D_N + A_N or S_N1) involving a carbocation intermediate and a concerted pathway (A_N D_N or S_N2). nih.gov The stability of the potential benzyl carbocation is a determining factor. The electron-donating methoxy (B1213986) and methyl groups on this compound would strongly stabilize a carbocation intermediate, suggesting that a stepwise mechanism is highly plausible under appropriate conditions. The transition state for such a process would involve significant charge separation as the leaving group departs.

Stereochemical Control and Regioselectivity in Synthetic Transformations

Stereochemistry and regioselectivity are fundamental aspects of synthesis that determine the three-dimensional arrangement of atoms and the specific location of new bonds, respectively. rijournals.commasterorganicchemistry.com While this compound itself is not chiral, it can be used in reactions that generate chiral centers, making stereochemical control a critical consideration. researchgate.net Achieving such control often requires the use of chiral catalysts or auxiliaries that can influence the transition state geometry to favor the formation of one stereoisomer over another. researchgate.net

Regioselectivity is particularly important in reactions involving the aromatic ring of this compound, such as electrophilic aromatic substitution. The outcome of these reactions is dictated by the directing effects of the substituents already present on the ring. Both methoxy groups and the methyl group are activating and ortho-, para-directing. However, the positions are not equivalent. The interplay between these groups determines the position of electrophilic attack.

The steric hindrance caused by the methyl group at the 3-position significantly influences regioselectivity by making the adjacent 2- and 4-positions (which are already substituted) and the nearby 6-position less accessible to incoming electrophiles. The electronic effects of the methoxy groups strongly activate the ring for electrophilic attack. The 2-methoxy and 4-methoxy groups direct ortho and para to themselves. The most likely position for substitution is the 5-position, which is para to the 2-methoxy group and ortho to the 4-methoxy group, and is sterically accessible.

The table below summarizes the directing effects influencing regioselectivity in electrophilic substitution.

| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |

| Methoxy | 2 | Activating (Resonance) | Ortho (6), Para (4 - blocked) | Moderate |

| Methyl | 3 | Activating (Inductive) | Ortho (2, 4 - blocked), Para (6) | High at C-2 |

| Methoxy | 4 | Activating (Resonance) | Ortho (3-blocked, 5), Para (2-blocked) | Moderate |

Data table compiled based on general principles of electrophilic aromatic substitution.

Kinetics and Reaction Rate Studies

Kinetic studies provide quantitative data on how fast reactions proceed and offer insights into reaction mechanisms. The rates of reactions involving benzyl alcohol derivatives are highly sensitive to the substituents on the aromatic ring. nih.gov For solvolysis reactions of substituted benzyl chlorides, a wide range of first-order rate constants has been observed, demonstrating the profound impact of electronic effects. nih.gov For example, the solvolysis rate constant in 20% acetonitrile (B52724) in water decreases dramatically from 2.2 s⁻¹ for the electron-donated 4-methoxybenzyl chloride to 1.1 x 10⁻⁸ s⁻¹ for the electron-withdrawn 3,4-dinitrobenzyl chloride. nih.gov

The following table presents representative solvolysis rate data for various substituted benzyl chlorides, illustrating the impact of substituents on reaction kinetics.

| Substituent | σ⁺ Value | k_solv (s⁻¹) in 50% Ethanol (B145695)/Water |

| 4-OCH₃ | -0.78 | 1.8 x 10⁻³ |

| 4-CH₃ | -0.31 | 4.6 x 10⁻⁵ |

| H | 0.00 | 1.3 x 10⁻⁶ |

| 4-Cl | 0.11 | 3.2 x 10⁻⁷ |

| 3-NO₂ | 0.67 | 2.5 x 10⁻⁹ |

This table is illustrative of the principles discussed in the referenced literature and is not specific to this compound itself. nih.gov

Linear free-energy relationships, such as the Hammett equation, are often used to correlate reaction rates with substituent parameters (σ). researchgate.net A study on the oxidation of substituted benzyl alcohols found a Hammett reaction constant (ρ) of -1.22, indicating the buildup of positive charge in the transition state, consistent with an electrophilic attack on the alcohol. researchgate.net Such studies can also reveal changes in the reaction mechanism, as observed by breaks in the Hammett plot for substrates with strongly electron-withdrawing groups. researchgate.net

Influence of Substituents on Reaction Mechanisms and Selectivity

The substituents on the aromatic ring—two methoxy groups and one methyl group—are the primary determinants of the chemical behavior of this compound. Their combined electronic and steric effects influence reaction mechanisms, rates, and selectivity.

Electronic Effects:

Methoxy Groups (-OCH₃): These are strong activating groups due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. libretexts.org This effect increases the electron density on the ring, particularly at the ortho and para positions, making the compound more reactive towards electrophiles than benzene (B151609). libretexts.org This electron donation also stabilizes any carbocation intermediate formed during a reaction, favoring S_N1-type mechanisms. nih.gov

Steric Effects:

The primary steric influence comes from the methyl group at the C-3 position. This bulkiness can hinder the approach of reagents to the adjacent positions (C-2 and C-4), a phenomenon known as steric hindrance. This effect can override electronic preferences to control regioselectivity. For instance, in an electrophilic substitution, even though the C-2 and C-4 positions are electronically activated, substitution is sterically disfavored. This often directs reactions to less sterically crowded, yet still electronically activated, positions like C-5.

Green Chemistry Principles in the Synthesis and Transformations of 2,4 Dimethoxy 3 Methylbenzyl Alcohol

Development of Environmentally Benign Synthetic Routes

The most prevalent laboratory synthesis of 2,4-dimethoxy-3-methylbenzyl alcohol involves the chemical reduction of its corresponding aldehyde, 2,4-dimethoxy-3-methylbenzaldehyde (B1295677). Traditional methods often employ stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ijcea.org While effective, these reagents generate significant amounts of inorganic waste, which complicates product purification and presents disposal challenges, thereby conflicting with green chemistry's goal of waste prevention.

Environmentally benign routes prioritize the use of catalytic methods over stoichiometric ones. Catalytic hydrogenation, for instance, represents a greener alternative for the reduction of 2,4-dimethoxy-3-methylbenzaldehyde. This process uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst, producing only water as a potential byproduct if any side reactions occur, and generally leading to a cleaner reaction profile. jocpr.com

Further advancing green synthesis, researchers are exploring pathways that utilize renewable starting materials. While not yet standard for this specific compound, general strategies for producing aromatic alcohols from biomass-derived precursors are under investigation, aiming to reduce reliance on petrochemical feedstocks.

Catalysis for Sustainable Chemical Processes

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, enhance selectivity, and lower energy requirements. chemistryjournals.net The synthesis of this compound can benefit from various catalytic strategies.

Transition metal catalysts are highly effective for the hydrogenation of aldehydes to alcohols. Metals such as palladium (Pd), ruthenium (Ru), and nickel (Ni) supported on materials like carbon are commonly used for this transformation. mdpi.com These heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled, minimizing catalyst waste. numberanalytics.com

For instance, iron, an earth-abundant and low-toxicity metal, has been successfully used to catalyze the etherification of various benzyl (B1604629) alcohols, demonstrating the potential for replacing precious metal catalysts with more sustainable alternatives. nih.govacs.org The "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by ruthenium or iridium complexes, allows for the alkylation of amines using alcohols, a process that generates water as the sole byproduct and showcases high atom economy. mdpi.comdicp.ac.cn The design of ligands associated with the metal center is crucial for catalyst performance, influencing activity, selectivity, and stability.

Table 1: Comparison of Catalytic Systems for Benzyl Alcohol Synthesis & Transformations

| Catalyst Type | Example Reaction | Key Green Advantages | Reference |

|---|---|---|---|

| Transition Metal (e.g., Ru, Fe) | Catalytic Hydrogenation / Etherification | High atom economy, catalyst recyclability, use of H₂ or generation of water as byproduct. | nih.govdicp.ac.cn |

| Organocatalyst (e.g., Choline Peroxydisulfate) | Oxidation of Alcohols | Metal-free, biodegradable, often operates under mild, solvent-free conditions. | organic-chemistry.org |

| Enzyme (e.g., Monooxygenase) | Selective Hydroxylation | High chemo-, regio-, and enantioselectivity; operates in aqueous media under mild conditions. | chemistryjournals.netbeilstein-journals.org |

| Photocatalyst (e.g., Ni@C/TiO₂) | Oxidation of Benzyl Alcohol | Uses light as an energy source, enabling reactions at ambient temperature. | researchgate.net |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the costs and potential toxicity associated with heavy metals. While specific applications for the synthesis of this compound are not widely documented, organocatalysts are known to effectively mediate reductions of aldehydes. These catalysts operate through various activation modes and offer the benefits of stability and low toxicity.

Biocatalysis, through the use of enzymes, represents a highly sustainable approach for chemical synthesis. chemistryjournals.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, and they exhibit exceptional selectivity (chemo-, regio-, and enantioselectivity). chemistryjournals.net For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are often used for the asymmetric reduction of corresponding ketones. In the context of this compound, enzymes like FAD-dependent monooxygenases could be employed for selective hydroxylations on a precursor molecule, showcasing how biocatalysis can introduce functionality with high precision. beilstein-journals.org

Photocatalysis harnesses light energy to drive chemical reactions, often allowing them to proceed at ambient temperatures and thus reducing the energy input required compared to thermally driven processes. Research on substituted benzyl alcohols has demonstrated the feasibility of photocatalytic transformations. For example, a Ni@C/TiO₂ catalyst has been used for the selective oxidation of benzyl alcohol to benzaldehyde (B42025), where product selectivity could be controlled by the choice of solvent. researchgate.net Similarly, the photocatalytic oxidation of various ortho-substituted benzyl alcohols has been investigated using TiO₂. unipa.it While these examples focus on oxidation, the reverse reaction—the photocatalytic reduction of an aldehyde to an alcohol—is also a subject of research and offers a potentially energy-efficient route to this compound.

Implementation of Alternative Solvent Systems and Solvent-Free Reactions

Solvents account for a large portion of the waste generated in chemical processes and can pose significant environmental and health risks. mdpi.com Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

For reactions involving benzyl alcohols, greener solvents such as water, ethanol (B145695), and propylene (B89431) carbonate have been successfully employed. nih.govmdpi.com For example, the iron-catalyzed etherification of benzyl alcohols was effectively carried out in propylene carbonate, a green and recyclable solvent. acs.org Ionic liquids have also been explored as both catalysts and solvents in reactions like the esterification of benzyl alcohol, offering advantages such as low vapor pressure and high thermal stability. nih.govgoogle.com

Solvent-free reactions offer the ultimate green alternative by eliminating solvent waste entirely. cdnsciencepub.com These reactions can be facilitated by techniques such as grinding the reactants together (mechanochemistry) or using microwave irradiation. organic-chemistry.org Solvent-free conditions have been shown to be effective for various transformations, including the oxidation of primary alcohols to aldehydes and the synthesis of homoallylic alcohols from aldehydes. organic-chemistry.orgcdnsciencepub.com Such approaches simplify experimental procedures, reduce pollution, and can lead to higher reaction rates and yields.

Future Research Trajectories and Emerging Methodologies

Exploration of Novel Reaction Methodologies for Functionalization

The functionalization of benzyl (B1604629) alcohols is a cornerstone of organic synthesis, providing access to a wide array of valuable compounds. For a molecule like 2,4-Dimethoxy-3-methylbenzyl alcohol, with its specific substitution pattern, the exploration of novel reaction methodologies is crucial for derivatization and the synthesis of new chemical entities.

Recent advancements in the functionalization of benzyl alcohols have moved beyond classical oxidation and etherification reactions. For instance, the dehydrogenative coupling of benzyl alcohols with other nucleophiles represents a green and efficient method for forming new carbon-carbon and carbon-heteroatom bonds. The application of such methods to this compound could yield a diverse library of derivatives.

Furthermore, photocatalysis has emerged as a powerful tool for the activation of benzylic C-H bonds, enabling direct functionalization under mild conditions. The electron-rich nature of the aromatic ring in this compound makes it an interesting candidate for such transformations.

| Reaction Type | Reagents and Conditions | Potential Products from this compound |

| Dehydrogenative Coupling | Transition metal catalyst (e.g., Ru, Ir), acceptor molecule | Substituted diarylmethanes, benzyl ethers, benzyl amines |

| Photocatalytic C-H Functionalization | Photocatalyst (e.g., eosin Y), light source, radical precursor | Alkylated, acylated, or otherwise functionalized benzyl alcohols |

| Cross-Electrophile Coupling | Nickel catalyst, reducing agent, aryl halide | Diaryl methanes |

Design and Synthesis of Advanced Catalytic Systems

The development of advanced catalytic systems is paramount to achieving high selectivity and efficiency in the synthesis and functionalization of substituted benzyl alcohols. For this compound, catalysts can play a pivotal role in reactions such as selective oxidation to the corresponding aldehyde, 2,4-Dimethoxy-3-methylbenzaldehyde (B1295677), a potentially valuable synthetic intermediate.

Bimetallic nanoparticles, for instance, have shown synergistic effects in the catalytic oxidation of benzyl alcohols. Gold-palladium (Au-Pd) nanoparticles, in particular, have demonstrated high activity and selectivity for the aerobic oxidation of various benzyl alcohols to their corresponding aldehydes. The design of such catalysts with controlled size, composition, and support material could be tailored for the specific electronic and steric properties of this compound.

Moreover, the use of porous materials like zeolites and metal-organic frameworks (MOFs) as catalyst supports can enhance catalytic performance by providing high surface area and shape selectivity.

| Catalyst System | Key Features | Potential Application for this compound |

| Au-Pd Bimetallic Nanoparticles | Synergistic effects, high activity and selectivity | Selective oxidation to 2,4-Dimethoxy-3-methylbenzaldehyde |

| Supported Metal Catalysts (e.g., on zeolites) | High surface area, shape selectivity, catalyst stability | Various catalytic transformations with enhanced efficiency |

| Homogeneous Catalysis with Well-Defined Complexes | High selectivity, mechanistic understanding | Asymmetric synthesis of chiral derivatives |

High-Throughput Screening Approaches for Chemical Discovery

High-throughput screening (HTS) is a powerful methodology for the rapid discovery of new reactions, catalysts, and biologically active molecules. In the context of this compound, HTS could be employed to screen for optimal conditions for its functionalization or to identify derivatives with desirable properties.

For example, a library of potential catalysts and ligands could be screened in parallel to identify the most effective system for a specific transformation, such as an asymmetric hydrogenation or a cross-coupling reaction. Similarly, a combinatorial library of derivatives of this compound could be synthesized and screened for biological activity against various targets.

The use of miniaturized reaction formats and automated analysis techniques allows for the testing of thousands of conditions or compounds in a short period, significantly accelerating the pace of research.

| HTS Application | Screening Library | Desired Outcome |

| Catalyst Discovery | Ligands, metal precursors, additives | Identification of optimal catalyst for a specific reaction |

| Reaction Optimization | Solvents, temperatures, reaction times | Maximization of yield and selectivity |

| Biological Screening | Derivatives of this compound | Discovery of new bioactive compounds |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel molecules and catalysts. For a molecule like this compound, these computational tools can guide experimental efforts and accelerate discovery.

ML models can be trained on large datasets of chemical reactions to predict the regioselectivity of electrophilic aromatic substitutions, a key reaction for modifying the aromatic ring of benzyl alcohols. For instance, a model could predict the most likely position of nitration or halogenation on the aromatic ring of this compound, saving significant experimental effort. Recent models have achieved high accuracy in such predictions, with some reporting up to 93% accuracy on internal validation sets. rsc.orgacs.org

AI is also being used to design novel catalysts with enhanced activity and selectivity. By learning the complex relationships between catalyst structure and performance, AI algorithms can propose new catalyst candidates that are more effective than those discovered through traditional trial-and-error approaches.

| AI/ML Application | Input Data | Predicted Output |

| Reaction Outcome Prediction | Reactant structures, reagents, conditions | Major product, yield, regioselectivity |

| Catalyst Design | Desired catalytic properties, known catalyst data | Novel catalyst structures with enhanced performance |

| Retrosynthetic Analysis | Target molecule (derivative of this compound) | Potential synthetic routes |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Dimethoxy-3-methylbenzyl alcohol in laboratory settings?

- Methodological Answer : A common approach involves the reduction of substituted benzaldehyde precursors. For example, lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under reflux can reduce aldehydes to alcohols efficiently . Alternatively, reactions with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration, yield solid products . For this compound, the starting material would require methoxy and methyl substituents at the 2,4, and 3 positions, respectively, on the benzaldehyde precursor.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H-NMR and ¹³C-NMR : Critical for confirming substituent positions and hydroxyl group presence. For example, methoxy groups typically appear as singlets near δ 3.8–4.0 ppm in ¹H-NMR, while aromatic protons show splitting patterns dependent on substitution .

- FT-IR : Identifies functional groups (e.g., O-H stretch at ~3300–3600 cm⁻¹, C-O stretches for methoxy groups at ~1200–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (C₁₀H₁₄O₃, MW 182.22) and fragmentation patterns .

Q. What are the key considerations for optimizing the purification of this compound post-synthesis?

- Methodological Answer :

- Recrystallization : Use solvents like ethanol-water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane effectively separates polar impurities .

- Solvent Evaporation : Reduced-pressure distillation minimizes thermal degradation of the alcohol .

Advanced Research Questions

Q. How does the presence of methoxy groups influence the stability and reactivity of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Methoxy groups act as electron-donating substituents, stabilizing the benzyl alcohol via resonance but may promote dehydration to form alkene derivatives under strong acid catalysis .

- Basic Conditions : The hydroxyl group can deprotonate, forming a phenoxide intermediate. Methoxy substituents at the 2- and 4-positions hinder oxidation due to steric and electronic effects, as shown in studies on similar alcohols .

- Experimental Validation : Conduct pH-dependent stability assays using UV-Vis spectroscopy or HPLC to monitor degradation products .